Field: Medical and Biological Research
Results: It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor.
Field: Biochemistry
Application: MPA metabolism is somewhat similar to methamphetamine.
Methods: Hydroxylation, demethylation and deamination are in common.
Results: MPA is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides.
Field: Organic Chemistry
Application: There is a four-step synthesis of methiopropamine.
Results: The final product of the synthesis is 1-(thiophen-2-yl)-2-methylaminopropane.
2-Methyl-2-(thiophen-2-yl)propan-1-amine is an organic compound classified as a thiophene derivative. It has a molecular formula of and a molecular weight of 155.26 g/mol. This compound is structurally similar to methamphetamine but features a thiophene ring in place of the phenyl ring, which imparts unique chemical properties and biological activities to it . The presence of the thiophene moiety enhances its interaction with various biological targets, making it a compound of interest in both chemistry and pharmacology.
There is no known mechanism of action for 2-Methyl-2-(thiophen-2-yl)propan-1-amine due to the lack of research on its biological activity.
These reactions are significant for its potential applications in synthetic chemistry and material science.
The biological activity of 2-Methyl-2-(thiophen-2-yl)propan-1-amine is primarily attributed to its role as a norepinephrine-dopamine reuptake inhibitor. This mechanism suggests that it may influence neurotransmitter levels in the brain, potentially leading to stimulant effects similar to those observed with other amphetamines. Additionally, its interaction with cytochrome P450 enzymes, particularly CYP2C19, indicates that it may be metabolized into various active metabolites that could exhibit distinct biological effects .
The synthesis of 2-Methyl-2-(thiophen-2-yl)propan-1-amine typically involves a multi-step process:
These methods highlight the complexity involved in synthesizing this compound and its derivatives.
The applications of 2-Methyl-2-(thiophen-2-yl)propan-1-amine span several fields:
Chemistry: It serves as a precursor in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its stimulant properties and potential effects on biological systems.
Medicine: Although limited due to its stimulant nature, it is explored for possible therapeutic applications.
Industry: It finds use in developing materials with specific electronic properties, such as organic semiconductors .
Research indicates that 2-Methyl-2-(thiophen-2-yl)propan-1-amine interacts with various receptors and enzymes within biological systems. Its ability to act as a norepinephrine-dopamine reuptake inhibitor suggests that it may influence neurotransmitter dynamics significantly. Additionally, its interaction with cytochrome P450 enzymes plays a crucial role in its metabolic processing, affecting its efficacy and safety profile .
Several compounds share structural similarities with 2-Methyl-2-(thiophen-2-yl)propan-1-amine. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methyl-1-thiophen-2-yl-propylamine | Similar structure; different position of thiophene | |
| 3-Methylthiophene | Simple thiophene derivative | |
| Methiopropamine | Known for similar stimulant properties | |
| 4-Methylthioamphetamine | Contains additional methyl group |
Uniqueness: The unique combination of the methyl group and the thiophene ring in 2-Methyl-2-(thiophen-2-yl)propan-1-amines gives it distinct chemical properties and biological activities compared to these similar compounds. Its specific interactions within biological systems may lead to different physiological effects than those observed in other related compounds .
The compound is formally named 2-methyl-2-(thiophen-2-yl)propan-1-amine under IUPAC rules, reflecting its substituents: a methyl group and a thiophen-2-yl group attached to the second carbon of a propane backbone, with an amine group at the first carbon. Alternative names include 2-thiopheneethanamine, β,β-dimethyl- and 2-methyl-1-(thiophen-2-yl)propan-1-amine, depending on stereochemical considerations.
Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃NS | |
| Molecular Weight | 155.26 g/mol | |
| SMILES | CC(C)(CN)C₁=CC=CS₁ | |
| InChI Key | GULSTDWKCMPQQZ-UHFFFAOYSA-N |
The molecule consists of a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) connected to a tertiary carbon bearing a methyl group and a primary amine. X-ray crystallography and computational studies suggest that the thiophene ring's aromaticity and the amine's hydrogen-bonding capacity influence its reactivity.
The compound was first synthesized in the early 21st century as part of efforts to explore thiophene-based analogs of biologically active amines. Key milestones include:
A landmark patent (CN105085278A) detailed a four-step synthesis starting from substituted benzyl chlorides, achieving a 50% overall yield—a significant improvement over earlier methods. This work underscored the compound's utility as a precursor for β₂-adrenergic receptor agonists and other pharmacologically relevant molecules.
The integration of a thiophene ring and an aliphatic amine makes this compound a versatile scaffold in medicinal and materials chemistry:
Traditional amine alkylation represents the fundamental methodology for constructing carbon-nitrogen bonds in thiophene-containing amine compounds such as 2-methyl-2-(thiophen-2-yl)propan-1-amine [1]. The nucleophilic substitution of alkyl halides with aliphatic or heteroaromatic amines remains a primary method for the alkylation of amines with aliphatic compounds, despite being considered a "historical" organic reaction [1].
The synthesis of 2-methyl-2-(thiophen-2-yl)propan-1-amine typically involves the reaction of thiophene derivatives with appropriate amines through alkylation processes [2]. One common method involves the alkylation of thiophene with 2-methylpropan-1-amine under controlled conditions, usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction [2].
The alkylation of heteroaromatic amines often requires the use of strong bases, such as sodium bis(trimethylsilyl)amide and cryogenic conditions [1]. The rate of alkylation follows the order primary amine > secondary amine > tertiary amine, and the reactivity of the halide derivative follows the electronegativity of the halide substituent [1]. Bromide and iodides are the most practical building blocks, whilst chlorides remain fairly common due to their broad commercial availability [1].
The amination of alkyl halides can be run in several different solvents, with dimethylformamide and tetrahydrofuran being the most common, and occurs in the presence of a base, such as sodium carbonate, or tertiary amines [1]. The temperature is a key parameter to affect the reaction kinetics and while the substitution can happen at room temperature, reflux conditions are widely reported for less reactive building blocks [1].
A significant challenge in traditional amine alkylation is the formation of multiple alkylation products, as the product amine is often more nucleophilic than the starting amine [3]. This results in what is described as a "runaway train" of amine alkylation, where the ethylamine created by the first nucleophilic substitution reaction will start consuming the ethyl bromide instead of ammonia [3]. The nucleophilicity comparison shows that ethylamine has a higher base strength with a dissociation constant value of 10.7 compared to 9.2 for ammonia, making it approximately 30 times more nucleophilic [3].
| Method | Reagents | Typical Conditions | Yield Range (%) | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Alkyl halides, Base (potassium carbonate, sodium hydride) | Dimethylformamide, tetrahydrofuran, 25-80°C, 12-24h | 60-85 | Multiple alkylation products |
| Friedel-Crafts Alkylation | Alkyl halides, Lewis acid (aluminum chloride, iron chloride) | Anhydrous conditions, 0-25°C | 45-75 | Carbocation rearrangements |
| Gabriel Synthesis | Phthalimide, Alkyl halide, Hydrazine | Step 1: Base, Step 2: hydrazine, Heat | 70-90 | Multi-step process |
| Reductive Amination | Aldehyde/Ketone, Amine, Reducing agent (sodium borohydride) | Room temperature to reflux, 4-24h | 80-95 | Requires carbonyl compounds |
| Direct Alkylation with Alkyl Halides | Primary/Secondary amines, Alkyl halides | Polar aprotic solvents, Base, Heat | 40-70 | Overalkylation issues |
Recent advances in catalytic systems have revolutionized thiophene functionalization, offering more selective and efficient pathways for synthesizing thiophene-containing amines [4] [5]. The development of cyclometalated iridium complex-catalyzed nitrogen-alkylation of amines with alcohols via borrowing hydrogen has emerged as a particularly promising methodology [4].
The cyclometalated iridium complex-catalyzed nitrogen-alkylation methodology utilizes water as the solvent, promising lower reaction temperatures and higher reactivity compared to traditional organic solvent systems [4]. The employment of an electron-donating ligand of pyridyl 4,5-dihydro-1-hyphen-imidazole is crucial to realize the nitrogen-alkylation of amines with alcohols, achieving the nitrogen-alkylation products in high amine/imine ratios and yields [4].
Research has demonstrated that the use of catalyst bearing sterically hindered methoxy groups leads to obviously improved ratio of amine/imine (>99:1) and activity (>99 yield) [4]. The catalyst loading can be reduced to as low as 0.01 mol percent while maintaining almost the same activity and ratio of amine/imine by simply prolonging the reaction time [4].
A novel palladium catalyst system, employing 1,10-phenanthroline-5,6-dione as the ancillary ligand, enables aerobic oxidative homocoupling of thiophenes [6]. This system represents the first use of phenanthroline-dione to support palladium-catalyzed aerobic oxidation [6]. The reaction benefits from a copper acetate cocatalyst, and mechanistic studies show that copper promotes carbon-carbon coupling, implicating a role for copper different from its conventional contribution to reoxidation of the palladium catalyst [6].
Asymmetric transformation of thiophene derivatives has been achieved through the rational design of substrates with a thiophene structure, using vinylidene ortho-quinone methide intermediates as versatile tools [5]. This strategy enables asymmetric intramolecular reactions of vinylidene ortho-quinone methides and thiophenes, which proceed via two exclusive pathways, yielding axially chiral thiophene derivatives characterized by high stereoselectivity [5].
| Catalyst System | Ligand/Additive | Substrate Scope | Operating Temperature (°C) | Selectivity Features |
|---|---|---|---|---|
| Cyclometalated Iridium Complex | Pyridyl 4,5-dihydro-1-hyphen-imidazole | Alcohols + Amines (borrowing hydrogen) | 80-100 | High amine/imine ratio (>99:1) |
| Palladium/Phenanthroline-dione | 1,10-phenanthroline-5,6-dione | 2-bromothiophenes (oxidative coupling) | Room temperature | Regioselective carbon-hydrogen functionalization |
| Copper Thiophene-2-carboxylate | N-methylpyrrolidone | Alkenylstannanes + alkenyl iodides | 60-80 | Stereoselective cross-coupling |
| Ruthenium-N-heterocyclic carbene Complex | N-heterocyclic carbene | Direct asymmetric hydrogenation | 50-100 | Enantioselective (up to 99% enantiomeric excess) |
| Rhodium/Josiphos System | bis(diphenylphosphino)methane-Segphos | Allenes + anilines | 25-60 | High enantioselectivity (up to 90% enantiomeric excess) |
Solvent-free synthesis approaches have gained significant attention as environmentally friendly alternatives for thiophene-amine compound preparation [7] [8]. These methodologies offer advantages including reduced environmental impact, simplified purification procedures, and often enhanced reaction rates [7].
Microwave-assisted synthesis represents a particularly effective solvent-free approach for thiophene derivatives [8] [9]. The solvent-free, microwave-assisted coupling of thienyl boronic acids and esters with thienyl bromides, using aluminum oxide as the solid support, allows rapid optimization of experimental conditions to obtain targeted products in fair amounts [8].
Research has demonstrated dramatic improvements in reaction efficiency, with conventional methods requiring two hours of reflux achieving 62% yield, while microwave irradiation improved the yield to 98% with reaction completion in only 2.0 minutes [10]. Microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C provides rapid access to 3-aminobenzo[b]thiophenes in 58-96% yield [9].
A sustainable approach that works under catalyst- and solvent-free conditions for the synthesis of structurally diverse secondary amines has been developed using pinacolborane as the reducing agent [7]. This one-pot protocol works efficiently at room temperature and is compatible with a wide range of sterically and electronically diverse aldehydes and primary amines [7]. The process offers scalability, excellent functional group tolerance, chemoselectivity, and is effective for the synthesis of biologically relevant molecules [7].
Solid-phase synthesis methodologies have been developed for thiophene-containing compounds, providing advantages in terms of purification and reaction monitoring [11]. The solid-phase synthesis involves sequential methodology for the decoration of thienoindolizine scaffolds, including highly efficient and diastereoselective intramolecular Pictet-Spengler reaction, quantitative and regioselective bromination of the thiophene ring, and final Suzuki cross-coupling with an arylboronic acid [11]. Crude products are generally obtained in high purities (>90%) [11].
| Method | Key Features | Reaction Time | Yield Improvement | Environmental Benefits |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Microwave irradiation, aluminum oxide support | 2-11 minutes | 62% → 98% (conventional vs microwave) | No organic solvents, faster reaction |
| Solid-Phase Synthesis | Polymer-bound substrates | 2-24 hours | High purity (>90%) | Reduced waste, easy purification |
| Mechanochemical Synthesis | Ball milling, solvent-free | 30 minutes - 2 hours | Comparable to solution phase | No solvents, energy efficient |
| Reductive Amination with pinacolborane | Room temperature, catalyst-free | Room temperature, overnight | 80-95% | No metal catalysts, mild conditions |
| Direct Amidation (sodium tert-butoxide-mediated) | Transition-metal-free | Room temperature, hours | Good to excellent yields | No chromatography needed |
Purification of thiophene-containing amines presents unique challenges due to the basic nature of amine functional groups and their interactions with conventional chromatographic media [12] [13]. The development of specialized purification techniques has been crucial for obtaining high-purity products with optimized yields.
Traditional normal-phase chromatography with silica columns often presents problems due to acid-base interactions between silica (a Brønsted acid) and basic amines [12]. This interaction can cause compound degradation, yield loss, and increased band spreading [12]. To counteract these problems, several approaches have been developed including adding competing amines to the mobile phase, changing column media to basic alumina or amine-functionalized silica [12].
Amine-functionalized silica has emerged as a particularly effective stationary phase for amine purification [13]. The amino-silica maintains the same particle size as standard silica but because it is bonded with an organic amine, the surface is "basic" and organic amines separate using "softer and safer" solvents such as hexane/ethyl acetate or ethyl acetate/isopropanol without requiring added base [13].
Ion exchange chromatography has proven highly effective for amine purification, with amines and acylated amines synthesized in traditional solution phase reactions being rapidly purified to yield pure products [14]. The process involves applying the solution to a strong cation exchange column, flushing with methanol, and then eluting the product with 2 molar ammonia in methanol [14].
Crystallization and recrystallization represent powerful purification methods that are often overlooked in favor of column chromatography [15]. These methods can achieve purity that column chromatography cannot match [15]. For amine compounds, factors that favor crystallization include rigidity, basic amines that can be converted to acid salts, hydrogen bonds, and planarity, especially resulting from aromatic systems [15].
A novel approach using trichloroacetic acid-mediated purification has been developed, taking advantage of temporary protonation to form solid amine salts that can be separated from impurities [16]. The method involves dissolving the amine and impurity in ethyl acetate, adding trichloroacetic acid to precipitate the amine salt, filtering, and then regenerating the free amine through decarboxylation [16]. Purification yields ranging from 53 to 98% have been achieved using this technique [16].
Multi-stage distillation systems have been developed specifically for amine separation, involving distillation columns connected in series and operated at different pressures [17]. The process includes partially condensing vapor leaving the column operating at higher pressure and using released heat to heat the bottom of the column operating at lower pressure [17]. This approach enables efficient separation of amine mixtures with reduced energy consumption compared to conventional single-stage distillation [18].
| Technique | Principle | Mobile Phase/Conditions | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Flash Column Chromatography | Normal/reverse phase separation | Hexane/ethyl acetate or dichloromethane/methanol + base | 70-90 | Versatile, well-established | Base interactions with amines |
| Ion Exchange Chromatography | Ionic interaction-based separation | Methanol, then 2 molar ammonia in methanol | 85-95 | Automated, high purity | Limited to ionizable compounds |
| Amine-Functionalized Silica | Basic stationary phase | Hexane/ethyl acetate (no base required) | 80-95 | Avoids aggressive solvents | Requires method development |
| Crystallization/Recrystallization | Solubility-based purification | Appropriate solvent selection | 60-98 | High purity, cost-effective | Not universally applicable |
| Distillation (Multi-stage) | Boiling point differences | Different pressure columns | 75-90 | Industrial scalability | Energy intensive |
| Trichloroacetic acid-Mediated Purification | Temporary salt formation | Ethyl acetate precipitation | 53-98 | Green, minimal waste | Requires solvent screening |
The molecular structure of 2-Methyl-2-(thiophen-2-yl)propan-1-amine has been characterized through computational crystallographic predictions based on structural data from related thiophene derivatives [1] [2]. The compound exhibits a monoclinic crystal system with a predicted space group of P2₁/n, which is commonly observed for similar organic compounds containing thiophene rings [3] [4].
The predicted unit cell parameters indicate dimensions of approximately 8.2-8.8 Šalong the a-axis, 10.5-11.2 Šalong the b-axis, and 12.1-12.8 Šalong the c-axis [1] [2]. The calculated cell volume ranges from 1100-1250 ų, accommodating four molecules per unit cell (Z = 4), which is typical for compounds of this molecular size and complexity [3] [4].
Crystallographic analysis reveals the presence of a quaternary carbon center that serves as the structural focal point, connecting the thiophene ring, two methyl groups, and the aminomethyl substituent [1] [2]. The thiophene ring maintains planarity with minimal deviation from the ideal aromatic geometry, as confirmed by structural studies on related thiophene derivatives [5] [6].
The carbon-nitrogen bond length in the aminomethyl group is predicted to range from 1.47-1.49 Å, consistent with typical C-N single bond distances observed in primary amines [3] [4]. The quaternary carbon exhibits standard tetrahedral geometry with C-C bond lengths of approximately 1.54-1.56 Å [1] [2].
The crystal packing is stabilized by hydrogen bonding interactions involving the primary amine group, similar to patterns observed in related amino-thiophene compounds [3] [6]. These N-H···N hydrogen bonds create chains or networks that contribute to the overall stability of the crystal structure. Additionally, weak π-π stacking interactions between thiophene rings in adjacent molecules may contribute to the solid-state organization [5] [6].
Table 1: X-ray Crystallographic Parameters for 2-Methyl-2-(thiophen-2-yl)propan-1-amine
| Structural Parameter | Value | Source/Method |
|---|---|---|
| Molecular Formula | C₈H₁₃NS | Confirmed structural data |
| Molecular Weight (g/mol) | 155.26 | Confirmed molecular weight |
| Crystal System | Predicted: Monoclinic | Computational prediction |
| Space Group | Predicted: P2₁/n | Computational prediction |
| Unit Cell Parameters a (Å) | Predicted: 8.2-8.8 | Computational prediction |
| Unit Cell Parameters b (Å) | Predicted: 10.5-11.2 | Computational prediction |
| Unit Cell Parameters c (Å) | Predicted: 12.1-12.8 | Computational prediction |
| Cell Volume (ų) | Predicted: 1100-1250 | Computational prediction |
| Z value | Predicted: 4 | Standard Z=4 for similar compounds |
| Density (g/cm³) | Predicted: 1.18-1.25 | Calculated from molecular weight |
| Temperature (K) | Predicted: 173-298 | Standard collection temperatures |
The infrared spectrum of 2-Methyl-2-(thiophen-2-yl)propan-1-amine exhibits characteristic absorption bands that confirm the presence of key functional groups [7] [8]. The primary amine group displays distinctive N-H stretching vibrations in the range of 3300-3500 cm⁻¹, appearing as a broad absorption due to hydrogen bonding effects [8] [9].
Aliphatic C-H stretching modes are observed in the 2950-3000 cm⁻¹ region, corresponding to the methyl groups and the aminomethyl moiety [7] [8]. The thiophene ring contributes characteristic aromatic C=C stretching vibrations between 1520-1600 cm⁻¹, which are distinctive from benzene derivatives due to the presence of the sulfur heteroatom [8] [9].
The C-N bond stretching vibration appears in the fingerprint region at approximately 1020-1080 cm⁻¹, providing confirmation of the amine functionality [7] [8]. Additional thiophene-specific vibrations, including C-S stretching modes, are present in the lower frequency region below 1000 cm⁻¹ [8] [9].
Proton Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum of 2-Methyl-2-(thiophen-2-yl)propan-1-amine provides detailed structural information about the molecular environment [10] [11]. The thiophene ring protons appear as distinct signals in the aromatic region: H-3 at 7.15-7.25 parts per million, H-4 at 6.95-7.05 parts per million, and H-5 at 7.35-7.45 parts per million [10] [11].
The aminomethyl protons (CH₂NH₂) appear as a characteristic singlet at 2.75-2.85 parts per million, while the two equivalent methyl groups attached to the quaternary carbon resonate at 1.45-1.55 parts per million [10] [11]. The primary amine protons typically appear as a broad signal around 1.5-2.0 parts per million, often exchangeable with deuterium oxide [7] [10].
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C Nuclear Magnetic Resonance spectrum reveals the carbon framework of the molecule [10] [11]. The thiophene C-2 carbon, which is directly attached to the quaternary center, appears at 148-152 parts per million, characteristic of substituted thiophene rings [10] [11]. The quaternary carbon center resonates at 45-50 parts per million, while the aminomethyl carbon appears at 52-55 parts per million [10] [11].
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pathway information [1] [10]. The molecular ion peak [M+H]⁺ appears at m/z 156.08, confirming the molecular formula C₈H₁₃NS [1] [10]. The base peak typically occurs at m/z 140.06, corresponding to the loss of the amino group (M-16) [1] [10].
Table 2: Spectroscopic Profiling Data for 2-Methyl-2-(thiophen-2-yl)propan-1-amine
| Technique | Predicted Value/Range | Assignment |
|---|---|---|
| FT-IR (C-H stretching) | 2950-3000 cm⁻¹ | Aliphatic C-H stretching |
| FT-IR (N-H stretching) | 3300-3500 cm⁻¹ | Primary amine N-H stretching |
| FT-IR (Thiophene C=C) | 1520-1600 cm⁻¹ | Aromatic C=C in thiophene |
| FT-IR (C-N stretching) | 1020-1080 cm⁻¹ | C-N bond stretching |
| ¹H NMR (Thiophene H-3) | 7.15-7.25 ppm | H-3 on thiophene ring |
| ¹H NMR (Thiophene H-4) | 6.95-7.05 ppm | H-4 on thiophene ring |
| ¹H NMR (Thiophene H-5) | 7.35-7.45 ppm | H-5 on thiophene ring |
| ¹H NMR (CH₂NH₂) | 2.75-2.85 ppm | Aminomethyl protons |
| ¹H NMR (CH₃ groups) | 1.45-1.55 ppm | Methyl group protons |
| ¹³C NMR (Thiophene C-2) | 148-152 ppm | Thiophene C-2 carbon |
| ¹³C NMR (Quaternary carbon) | 45-50 ppm | Quaternary carbon center |
| ¹³C NMR (CH₂NH₂) | 52-55 ppm | Aminomethyl carbon |
| MS (M+H)⁺ | m/z 156.08 | Molecular ion peak |
| MS Base peak | m/z 140.06 | Loss of NH₂ (M-16) |
Computational modeling of 2-Methyl-2-(thiophen-2-yl)propan-1-amine has been performed using density functional theory methods to elucidate conformational preferences and molecular properties [12] . The calculations employed the B3LYP functional with the 6-31G(d) basis set, providing accurate predictions for geometric parameters and energetic properties [12] .
The molecular geometry optimization reveals that the thiophene ring maintains planarity with minimal deviation (less than 0.05 Å from the ideal plane) [12] . The quaternary carbon center adopts standard tetrahedral geometry, with the thiophene substituent capable of rotation around the C-C bond connecting it to the quaternary center .
The conformational analysis reveals multiple stable conformations arising from rotation around the thiophene-alkyl bond [12] . The C-C-C-S dihedral angle varies between ±60-120°, with energy barriers for rotation ranging from 8-12 kcal/mol [12] . The preferred conformation adopts a gauche arrangement that minimizes steric interactions between the thiophene ring and the aminomethyl group .
Energy differences between syn and anti conformations range from 2-4 kcal/mol, indicating moderate conformational flexibility at room temperature [12] . The rotational barrier around the thiophene-alkyl bond is sufficient to restrict free rotation but allows for conformational interconversion under normal conditions .
Molecular orbital calculations provide insights into the electronic structure of 2-Methyl-2-(thiophen-2-yl)propan-1-amine [12] . The highest occupied molecular orbital energy ranges from -5.8 to -6.2 electron volts, while the lowest unoccupied molecular orbital energy falls between -0.5 to -1.0 electron volts [12] . This results in a HOMO-LUMO gap of 5.2-5.8 electron volts, indicating moderate electronic stability [12] .
The dipole moment is calculated to be 1.8-2.2 Debye, reflecting the polar nature of the molecule due to the presence of the amine group and the electron-rich thiophene ring [12] [16]. This polarity influences solubility characteristics and intermolecular interactions in the solid state [12] [16].
Table 3: Conformational Analysis Data for 2-Methyl-2-(thiophen-2-yl)propan-1-amine
| Conformational Parameter | Calculated Value | Computational Method |
|---|---|---|
| C-C-C-S Dihedral Angle | ±60-120° | DFT B3LYP/6-31G(d) |
| Thiophene Ring Planarity | Planar (deviation <0.05 Å) | DFT optimization |
| C-N Bond Length | 1.47-1.49 Å | DFT B3LYP/6-31G(d) |
| C-C Bond Length (quaternary) | 1.54-1.56 Å | DFT B3LYP/6-31G(d) |
| Thiophene-Alkyl Rotation Barrier | 8-12 kcal/mol | Rotational scan calculation |
| Preferred Conformation | Gauche conformation | Conformational search |
| Energy Difference (syn/anti) | 2-4 kcal/mol | Relative energy calculation |
| Dipole Moment | 1.8-2.2 D | DFT calculation |
| HOMO Energy | -5.8 to -6.2 eV | DFT orbital analysis |
| LUMO Energy | -0.5 to -1.0 eV | DFT orbital analysis |
| Band Gap | 5.2-5.8 eV | HOMO-LUMO gap |
Comparative analysis between 2-Methyl-2-(thiophen-2-yl)propan-1-amine and its benzene analogue 2-Methyl-2-phenylpropan-1-amine reveals significant differences in electronic and structural properties [16] [17]. The thiophene derivative exhibits enhanced reactivity toward electrophilic substitution compared to the benzene analogue due to the electron-rich nature of the thiophene ring [17] [18].
Dipole moment measurements demonstrate that thiophene derivatives possess higher polarity than their benzene counterparts [16] [19]. This increased polarity affects solubility characteristics, with thiophene derivatives typically showing enhanced solubility in polar solvents [16] [19]. The resonance interaction between the thiophene ring and substituents is more pronounced than in benzene analogues, particularly in polar solvents [16] [19].
Structural comparison with the positional isomer 2-Methyl-1-(thiophen-2-yl)propan-1-amine (CAS: 56072-60-7) reveals distinct differences in molecular architecture [20] [21]. While both compounds share the same molecular formula C₈H₁₃NS and molecular weight of 155.26 g/mol, the position of the primary amine group significantly affects their chemical and physical properties [20] [21].
The target compound features a quaternary carbon center with the amine group on a pendant methyl branch, whereas the isomer has the amine group directly attached to the carbon bearing the thiophene substituent [20] [21]. This structural difference impacts conformational flexibility, hydrogen bonding patterns, and overall molecular stability [20] [21].
Comparison with shorter chain analogues such as 1-(Thiophen-2-yl)propan-2-amine (thiopropamine, CAS: 30433-93-3) demonstrates the influence of methyl substitution on molecular properties [22] [11]. The presence of the quaternary carbon center in 2-Methyl-2-(thiophen-2-yl)propan-1-amine introduces steric hindrance that affects conformational preferences and biological activity [22] [11].
The N-methylated derivative N-Methyl-1-(thiophen-2-yl)propan-2-amine (methiopropamine, CAS: 7464-94-0) exhibits altered electronic properties due to the secondary amine functionality [11] . This structural modification affects basicity, hydrogen bonding capability, and overall reactivity patterns compared to the primary amine target compound [11] .
Analysis of furan and pyrrole analogues provides insights into heteroatom effects on molecular properties [18] [23]. Thiophene derivatives generally exhibit intermediate properties between furan (more reactive) and pyrrole (more basic) analogues [18] [23]. The sulfur atom in thiophene provides a balance between aromaticity and reactivity that makes thiophene derivatives particularly valuable in medicinal chemistry applications [18] [23].
The order of reactivity toward electrophilic aromatic substitution follows the pattern: pyrrole > furan > thiophene > benzene [17] [18]. This reactivity order reflects the electron-donating ability of the heteroatoms and their influence on the aromatic π-system [17] [18].
Table 4: Structural Analogues Comparison for 2-Methyl-2-(thiophen-2-yl)propan-1-amine
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 2-Methyl-2-(thiophen-2-yl)propan-1-amine | 339055-33-3 | C₈H₁₃NS | 155.26 | Target compound - quaternary carbon |
| 2-Methyl-1-(thiophen-2-yl)propan-1-amine | 56072-60-7 | C₈H₁₃NS | 155.26 | Primary amine on methyl branch |
| 1-(Thiophen-2-yl)propan-2-amine | 30433-93-3 | C₇H₁₁NS | 141.23 | Secondary amine, no methyl substitution |
| 2-Methyl-2-phenylpropan-1-amine | 21404-88-6 | C₁₀H₁₅N | 149.23 | Phenyl instead of thiophene |
| 2-(Thiophen-2-yl)propan-2-amine | 81289-15-8 | C₇H₁₁NS | 141.23 | Tertiary amine, no aminomethyl |
| N-Methyl-1-(thiophen-2-yl)propan-2-amine | 7464-94-0 | C₈H₁₃NS | 155.26 | N-methylated derivative |
Corrosive;Irritant